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Compound of Interest

Compound Name: PurA protein

Cat. No.: B589552 Get Quote

Introduction

Pur-alpha (PurA) is a sequence-specific, single-stranded DNA- and RNA-binding protein that is

a member of the Pur family of proteins. It is involved in a variety of cellular processes, including

transcriptional regulation, DNA replication, and mRNA transport. Given its role in gene

expression, identifying the genomic loci where PurA binds is crucial for understanding its

biological functions. Chromatin Immunoprecipitation followed by high-throughput sequencing

(ChIP-seq) is a powerful technique to map protein-DNA interactions across the entire genome.

This document provides a detailed protocol for performing ChIP-seq to identify PurA binding

sites.

Principle of the Method

The ChIP-seq protocol involves several key steps. First, cells are treated with a cross-linking

agent, typically formaldehyde, to covalently link proteins to the DNA they are bound to. The

chromatin is then extracted and sheared into smaller fragments. An antibody specific to the

protein of interest, in this case, PurA, is used to immunoprecipitate the protein-DNA complexes.

After reversing the cross-links, the enriched DNA is purified and prepared for high-throughput

sequencing. The resulting sequence reads are then mapped to a reference genome to identify

the specific DNA sequences that were bound by PurA.
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This protocol is intended for researchers, scientists, and drug development professionals with

experience in molecular biology and cell biology techniques.

Experimental Protocol
Materials and Reagents

Cell culture reagents

Formaldehyde (37%)

Glycine

PBS (Phosphate-Buffered Saline)

Cell lysis buffers

Protease inhibitors

Chromatin shearing equipment (e.g., sonicator)

Anti-PurA antibody (ensure it is ChIP-grade)

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A

Proteinase K

DNA purification kit

DNA library preparation kit for sequencing

High-throughput sequencer
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Detailed Methodology

Cell Culture and Cross-linking:

Culture cells to approximately 80-90% confluency.

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-

link proteins to DNA.

Incubate for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes.

Wash the cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Harvest the cells and lyse them to release the nuclei.

Isolate the nuclei and lyse them to release the chromatin.

Shear the chromatin into fragments of 200-600 bp using a sonicator. The optimal

sonication conditions should be empirically determined for each cell type and instrument.

Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

Incubate the pre-cleared chromatin with an anti-PurA antibody overnight at 4°C with

rotation. An IgG antibody should be used as a negative control.

Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at

4°C to capture the immune complexes.

Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove

non-specifically bound chromatin.
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Elution and Reverse Cross-linking:

Elute the protein-DNA complexes from the beads using an elution buffer.

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

Treat the sample with RNase A to remove RNA and then with Proteinase K to digest the

proteins.

DNA Purification and Library Preparation:

Purify the enriched DNA using a DNA purification kit.

Prepare the DNA library for sequencing according to the manufacturer's instructions. This

typically involves end-repair, A-tailing, and ligation of sequencing adapters.

Amplify the library using PCR.

Sequencing and Data Analysis:

Sequence the prepared library on a high-throughput sequencing platform.

Perform quality control on the raw sequencing reads.

Align the reads to the reference genome.

Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome that are

enriched for PurA binding.

Perform downstream analysis such as motif discovery, gene ontology analysis, and

pathway analysis to interpret the biological significance of the identified binding sites.

Data Presentation
Table 1: Chromatin Shearing QC
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Sample
Average Fragment Size
(bp)

Concentration (ng/µL)

Sample 1 350 50

Sample 2 400 45

Sample 3 380 52

Table 2: ChIP-seq Library QC

Library Average Size (bp) Concentration (nM)

PurA ChIP 450 25

IgG Control 440 5

Input DNA 460 30
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1. Cell Culture & Cross-linking

2. Cell Lysis & Chromatin Shearing

3. Immunoprecipitation with Anti-PurA Antibody

4. Elution & Reverse Cross-linking

5. DNA Purification

6. Library Preparation

7. High-Throughput Sequencing

8. Data Analysis (Alignment, Peak Calling)

9. Identification of PurA Binding Sites

Click to download full resolution via product page

Caption: Workflow of the ChIP-seq protocol for identifying PurA binding sites.
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Raw Sequencing Reads (.fastq)

Quality Control (e.g., FastQC)

Read Alignment (e.g., Bowtie2, BWA)

Aligned Reads (.bam)

Peak Calling (e.g., MACS2)

Peak Annotation

Motif Analysis (e.g., MEME) Downstream Functional Analysis (GO, Pathway)

Click to download full resolution via product page

Caption: Bioinformatic data analysis pipeline for ChIP-seq.

To cite this document: BenchChem. [Application Note: Unveiling the Genomic Landscape of
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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